molecular formula C3H6F3NO B046293 (2R)-2-amino-3,3,3-trifluoropropan-1-ol CAS No. 174075-83-3

(2R)-2-amino-3,3,3-trifluoropropan-1-ol

Katalognummer: B046293
CAS-Nummer: 174075-83-3
Molekulargewicht: 129.08 g/mol
InChI-Schlüssel: SGTSVIYDHWMNGL-UWTATZPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-3,3,3-trifluoropropan-1-ol is a high-value, chiral fluorinated building block of significant interest in medicinal chemistry and drug discovery. This compound uniquely integrates a 2-aminoalcohol motif, a common pharmacophore, with the steric and electronic properties of a trifluoromethyl group. The presence of the trifluoromethyl group profoundly influences the molecule's characteristics, enhancing metabolic stability, altering lipophilicity, and modulating the pKa of adjacent functional groups, which can be critical for improving the pharmacokinetic and binding properties of candidate molecules. Its primary research application is as a versatile synthon for the synthesis of more complex, biologically active targets, particularly in the development of protease inhibitors, enzyme antagonists, and other small-molecule therapeutics where the chiral center and fluorine atoms are essential for precise target engagement. The (2R) stereochemistry is crucial for achieving enantioselective interactions with biological systems, making this enantiomer indispensable for structure-activity relationship (SAR) studies. Researchers utilize this compound to construct fluorinated analogs of amino acids, peptides, and other bioactive scaffolds, enabling the exploration of novel chemical space and the optimization of lead compounds for enhanced efficacy and drug-like properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2R)-2-amino-3,3,3-trifluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTSVIYDHWMNGL-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)(F)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the History and Discovery of Enantiopure Trifluoropropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Cornerstone of Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and bioavailability.[1][2][3] Among the vast array of fluorinated building blocks, enantiopure trifluoropropan-1-ol derivatives have emerged as particularly valuable chiral synthons. Their unique stereochemical and electronic properties are instrumental in the design of highly selective and potent therapeutics. This guide provides a comprehensive overview of the historical evolution and discovery of synthetic methodologies to access these crucial enantiopure compounds. We will explore the progression from early racemic preparations to the sophisticated asymmetric catalytic systems, biocatalytic approaches, and resolution techniques that define the state-of-the-art. This in-depth analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the practical application of these methodologies.

Introduction: The Imperative of Fluorine and Chirality in Drug Design

The prevalence of fluorinated motifs in pharmaceuticals is a testament to the transformative impact of the fluorine atom.[1][4] Today, over half of all new small-molecule drugs contain fluorine, a statistic that underscores its strategic importance in lead optimization.[1] The trifluoromethyl (CF₃) group, in particular, is a bioisostere for the methyl group but possesses vastly different electronic properties due to its high electronegativity.[5] This substitution can dramatically enhance a molecule's metabolic stability by blocking enzymatic degradation, modulate its lipophilicity to improve cell permeability, and increase its binding affinity to target proteins through favorable electronic interactions.[1][2]

Parallel to the rise of organofluorine chemistry has been the growing appreciation for the profound impact of chirality on pharmacological activity. The concept of chirality, first elucidated by Louis Pasteur in the 19th century, recognizes that molecules existing as non-superimposable mirror images (enantiomers) can exhibit vastly different biological effects.[6][7] The human body, being inherently chiral, often interacts differently with each enantiomer of a drug. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even toxic.[6][8] This understanding has led to a paradigm shift in drug development, with a strong preference for single-enantiomer drugs to maximize efficacy and minimize adverse effects.[6]

Enantiopure trifluoropropan-1-ol derivatives lie at the intersection of these two critical fields. These structures provide a chiral scaffold bearing the influential trifluoromethyl group, making them highly sought-after building blocks for a diverse range of therapeutic agents, including treatments for CNS disorders, infectious diseases, and metabolic conditions.[1][9] The journey to efficiently and selectively synthesize these molecules is a story of innovation and increasing sophistication in asymmetric synthesis.

Early Synthetic Efforts: The Challenge of Stereocontrol

The initial forays into the synthesis of trifluoropropan-1-ol and its derivatives primarily yielded racemic mixtures. Early methods often involved the reduction of corresponding trifluoromethyl ketones, which are valuable synthetic targets in their own right.[10] These ketones could be prepared through various methods, including the nucleophilic trifluoromethylation of esters.[10]

The reduction of these ketones using standard achiral reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) inevitably produces a 1:1 mixture of the (R)- and (S)-enantiomers. While useful for initial biological screening, the separation of these enantiomers via classical resolution was often a tedious and inefficient process, limiting the widespread application of these chiral alcohols in drug discovery programs. The critical challenge, therefore, was not simply to construct the carbon skeleton but to control its absolute stereochemistry.

The Dawn of Asymmetric Synthesis: Strategies for Enantiopure Trifluoropropan-1-ols

The development of methods to produce single enantiomers of trifluoropropan-1-ol derivatives marked a significant turning point. Several key strategies have been established, each with its own set of advantages and limitations. The choice of method often depends on the specific substrate, desired scale, and economic feasibility.

Catalytic Asymmetric Reduction of Trifluoromethyl Ketones

One of the most powerful and widely adopted strategies is the asymmetric reduction of prochiral trifluoromethyl ketones. This approach utilizes a chiral catalyst to steer the reduction reaction towards the formation of one enantiomer over the other.

A landmark achievement in this area is the development of transition-metal-catalyzed asymmetric hydrogenation. Catalysts based on ruthenium, rhodium, and iridium, paired with chiral phosphine ligands, have proven highly effective.

Workflow for Catalytic Asymmetric Hydrogenation:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Isolation Catalyst_Precursor [RuCl₂(p-cymene)]₂ Active_Catalyst Active Ru-Hydride Catalyst Catalyst_Precursor->Active_Catalyst Activation Chiral_Ligand Chiral Ligand (e.g., (R,R)-TsDPEN) Chiral_Ligand->Active_Catalyst Activator Base (e.g., KOtBu) Activator->Active_Catalyst Enantiopure_Alcohol Enantiopure Alcohol ((S)-R-CH(OH)-CF₃) Active_Catalyst->Enantiopure_Alcohol Prochiral_Ketone Trifluoromethyl Ketone (R-CO-CF₃) Prochiral_Ketone->Enantiopure_Alcohol Stereoselective Hydride Transfer Hydrogen_Source H₂ or Formic Acid Hydrogen_Source->Enantiopure_Alcohol Quench Reaction Quenching Extraction Extraction & Purification (Chromatography) Quench->Extraction Final_Product Isolated Product (>99% ee) Extraction->Final_Product

Caption: General workflow for catalytic asymmetric hydrogenation.

The causality behind this method's success lies in the formation of a chiral transition state. The substrate (ketone) coordinates to the chiral metal catalyst in a specific orientation, dictated by steric and electronic interactions with the chiral ligand. The subsequent transfer of a hydride from the metal to the carbonyl carbon occurs preferentially from one face, leading to the formation of the desired alcohol enantiomer with high enantiomeric excess (e.e.).

Biocatalysis: The Enzyme-Driven Approach

Nature's catalysts, enzymes, offer an exceptionally selective and environmentally friendly alternative for producing enantiopure alcohols. Alcohol dehydrogenases (ADHs), in particular, have been extensively studied and employed for the stereoselective reduction of ketones.[11]

These enzymes, often sourced from microorganisms like Lactobacillus kefir, can reduce trifluoromethyl ketones to the corresponding optically pure alcohols with exquisite precision.[11] The process typically uses a sacrificial alcohol, such as isopropanol, to regenerate the necessary cofactor (NADPH), making it a cost-effective and sustainable method.[11]

Protocol: Biocatalytic Reduction of 3,3,3-Trifluoro-1-phenylpropan-1-one

  • Enzyme Preparation: A solution of a specific alcohol dehydrogenase (e.g., a variant from Lactobacillus kefir) is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Cofactor and Substrate Addition: NADP⁺ is added, followed by the substrate, 3,3,3-trifluoro-1-phenylpropan-1-one.

  • Cofactor Regeneration: Isopropanol is added in excess to serve as the sacrificial cosubstrate for cofactor regeneration.

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. Reaction progress is monitored by HPLC or GC.

  • Work-up: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the enantiopure (S)-3,3,3-trifluoro-1-phenylpropan-1-ol.

The self-validating nature of this protocol lies in the inherent selectivity of the enzyme. The active site of the ADH is a highly structured chiral pocket that binds the ketone in a single, preferred orientation, ensuring that the hydride transfer from NADPH occurs to only one face of the carbonyl group, resulting in products with >99% e.e.

Kinetic Resolution: Separating Enantiomers via Reactivity

Kinetic resolution is a powerful technique that separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral reagent or catalyst.[12] Instead of creating a new stereocenter, this method enriches one enantiomer by selectively reacting the other.

In the context of trifluoropropan-1-ol derivatives, a common approach is the enzymatic acylation of a racemic alcohol.[13] A lipase, for instance, can selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) unreacted.[13] The reaction is stopped at approximately 50% conversion, at which point the unreacted alcohol and the newly formed ester can be easily separated due to their different physical properties.

Data Summary: Comparison of Synthetic Methodologies

MethodologyTypical Catalyst/ReagentSubstrateTypical e.e. (%)AdvantagesDisadvantages
Asymmetric Hydrogenation Ru/Rh/Ir with chiral phosphine ligandsTrifluoromethyl Ketones>95High yields, broad substrate scope, high turnover numbers.Requires high-pressure H₂, precious metal catalysts.
Biocatalysis Alcohol Dehydrogenases (ADHs), LipasesTrifluoromethyl Ketones, Racemic Alcohols>99Extremely high enantioselectivity, mild conditions, environmentally friendly.Substrate scope can be limited, enzyme stability issues.
Kinetic Resolution Lipases, Chiral Acylating AgentsRacemic Alcohols>99 (for recovered alcohol)High selectivity, uses readily available racemic starting materials.Maximum theoretical yield of a single enantiomer is 50%.

Applications in Drug Development: A Case Study

The utility of enantiopure trifluoropropan-1-ol derivatives is exemplified by their incorporation into potent therapeutic agents. For instance, chiral N,N-disubstituted trifluoro-3-amino-2-propanols have been identified as powerful inhibitors of the cholesteryl ester transfer protein (CETP), a key target in cardiovascular disease research.[9] The precise stereochemistry of the trifluoromethyl-bearing alcohol is critical for achieving high inhibitory potency and selectivity.

Conclusion and Future Outlook

The journey from racemic mixtures to highly efficient and selective syntheses of enantiopure trifluoropropan-1-ol derivatives showcases the remarkable progress in asymmetric synthesis over the past few decades. The development of robust catalytic systems, both chemical and biological, has transformed these chiral fluorinated alcohols from laboratory curiosities into readily accessible and indispensable building blocks for the pharmaceutical industry.

Future innovations will likely focus on developing even more efficient, sustainable, and cost-effective synthetic routes. The combination of different catalytic strategies, such as the integration of photocatalysis with biocatalysis in continuous flow systems, represents a promising frontier for the synthesis of these and other valuable chiral molecules.[11] As our understanding of the intricate role of fluorine and chirality in molecular recognition deepens, the demand for sophisticated building blocks like enantiopure trifluoropropan-1-ol derivatives will undoubtedly continue to grow, driving further innovation in the field of synthetic organic chemistry.

References

  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Graz University of Technology.
  • Discovery of chiral N,N-disubstituted trifluoro-3-amino-2-propanols as potent inhibitors of cholesteryl ester transfer protein. Journal of Medicinal Chemistry. Available from: [Link]

  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal. Available from: [Link]

  • Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric... ResearchGate. Available from: [Link]

  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications. Available from: [Link]

  • Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. National Institutes of Health. Available from: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]

  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The Catalytic Effect of Fluoroalcohol Mixtures Depends on Domain Formation. ACS Catalysis. Available from: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. Available from: [Link]

  • Kinetic resolution. Wikipedia. Available from: [Link]

  • Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines. Organic Letters. Available from: [Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. ResearchGate. Available from: [Link]

  • Fluorine in Health Care: Organofluorine Containing Blockbuster Drugs. ResearchGate. Available from: [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. Available from: [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. Available from: [Link]

  • Chirality timeline. Wikipedia. Available from: [Link]

  • Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. Chemistry – A European Journal. Available from: [Link]

  • Stereochemistry: Kinetic Resolution. YouTube. Available from: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Pharmaceuticals. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of (2R)-2-amino-3,3,3-trifluoropropan-1-ol from Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] The trifluoromethyl group, in particular, is a privileged moiety found in numerous pharmaceuticals. (2R)-2-amino-3,3,3-trifluoropropan-1-ol is a chiral building block of significant interest, providing a versatile scaffold for the synthesis of complex fluorinated molecules.[4][5][6] Its stereochemically defined amine and alcohol functionalities, coupled with the trifluoromethyl group, make it a valuable precursor for novel therapeutics. This document provides a detailed guide to the synthesis of this important compound, starting from readily available amino acids.

Strategic Approaches to Synthesis

The synthesis of (2R)-2-amino-3,3,3-trifluoropropan-1-ol from amino acids generally involves two key transformations: the introduction of the trifluoromethyl group and the reduction of the carboxylic acid to a primary alcohol. The stereochemistry at the C2 position is typically retained from the starting chiral amino acid. Several strategies have been developed, each with its own advantages and considerations.

Route 1: From L-Serine

L-Serine is an attractive starting material as it already possesses the desired carbon skeleton and stereochemistry. The primary challenge lies in the conversion of the C3 hydroxyl group to a trifluoromethyl group.

Workflow Overview

The general strategy involves:

  • Protection: Protection of the amine and carboxylic acid functionalities of L-Serine.

  • Activation of C3-OH: Conversion of the primary alcohol to a good leaving group (e.g., tosylate or mesylate).

  • Trifluoromethylation: Nucleophilic trifluoromethylation to displace the leaving group.

  • Reduction and Deprotection: Reduction of the carboxylic acid to the primary alcohol and removal of protecting groups.

cluster_0 Synthesis from L-Serine L-Serine L-Serine Protected Serine Protected Serine L-Serine->Protected Serine Protection Activated Serine Activated Serine Protected Serine->Activated Serine Activation of C3-OH Trifluoromethylated Intermediate Trifluoromethylated Intermediate Activated Serine->Trifluoromethylated Intermediate CF3 Introduction Target Molecule Target Molecule Trifluoromethylated Intermediate->Target Molecule Reduction & Deprotection

Caption: Synthetic workflow from L-Serine.

Route 2: From L-Aspartic Acid

L-Aspartic acid provides an alternative starting point. This route leverages the β-carboxylic acid for the introduction of the trifluoromethyl group via a Dakin-West type reaction, followed by stereoselective reduction.[7]

Workflow Overview

The key steps in this pathway are:

  • Protection: Orthogonal protection of the α-amino and α-carboxylic acid groups.

  • Dakin-West Reaction: Conversion of the β-carboxylic acid to a trifluoromethyl ketone using trifluoroacetic anhydride.[7]

  • Stereoselective Reduction: Diastereoselective reduction of the ketone to the corresponding alcohol.

  • Deprotection: Removal of the protecting groups to yield the final product.

cluster_1 Synthesis from L-Aspartic Acid L-Aspartic Acid L-Aspartic Acid Protected Aspartic Acid Protected Aspartic Acid L-Aspartic Acid->Protected Aspartic Acid Protection Trifluoromethyl Ketone Trifluoromethyl Ketone Protected Aspartic Acid->Trifluoromethyl Ketone Dakin-West Reaction Protected Target Protected Target Trifluoromethyl Ketone->Protected Target Stereoselective Reduction Target Molecule Target Molecule Protected Target->Target Molecule Deprotection

Sources

Application Note: Strategic Synthesis of Fluorinated Peptidomimetics via Trifluoro Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and peptide scientists. It details the strategic preparation of fluorinated peptidomimetics using trifluoro amino alcohols as chiral chameleons—versatile building blocks that can be diverted into alkene isosteres, hydroxyethylene transition-state mimics, or conformationally constrained heterocycles.

Executive Summary

The incorporation of trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) groups into peptide backbones is a critical strategy in modern drug design.[1] The 

moiety imparts metabolic stability against proteolysis, enhances lipophilicity for membrane permeability, and modulates pKa to fine-tune electrostatic interactions. This guide focuses on trifluoro amino alcohols as the central node for divergent synthesis. Unlike simple fluorinated amino acids, these alcohols allow access to three distinct classes of peptidomimetics:
  • Trifluoromethyl Alkene Isosteres: Non-hydrolyzable peptide bond surrogates.

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Substituted Trifluoromethyl Amino Acids:  Via aziridine ring-opening.
    
  • Trifluoromethylated Oxazolidinones: Conformationally constrained scaffolds.

Strategic Synthesis Overview

The utility of trifluoro amino alcohols lies in their ability to undergo stereospecific transformations.[2] The workflow below illustrates the divergence from a single chiral precursor.

Workflow Visualization

G Start Amino Acid Precursor Inter Trifluoro Amino Alcohol (Chiral) Start->Inter Dakin-West or Ruppert-Prakash Path1 Protocol A: Oxidation & Olefination Inter->Path1 Path2 Protocol B: Cyclization (Aziridine) Inter->Path2 Path3 Protocol C: Carbonylation Inter->Path3 Prod1 Trifluoromethyl Alkene Isostere Path1->Prod1 SN2' Alkylation Prod2 β-Substituted CF3-Amino Acids Path2->Prod2 Nucleophilic Opening Prod3 CF3-Oxazolidinones (Constrained) Path3->Prod3 Phosgene/CDI

Figure 1: Divergent synthetic pathways from trifluoro amino alcohols.

Preparation of the Core Building Block

Before initiating peptidomimetic assembly, the trifluoro amino alcohol must be synthesized with high enantiopurity.

Method: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

This method is preferred over the Dakin-West reaction for its milder conditions and better stereocontrol.[3]

  • Reagents:

    
     (Ruppert-Prakash reagent), CsF or TBAF (initiator).
    
  • Substrate: N-protected ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -amino aldehyde (derived from natural amino acids).
    
  • Stereochemistry: Non-chelated conditions typically favor the anti-isomer (Felkin-Anh control).[3]

Step-by-Step:

  • Dissolve N-Boc-amino aldehyde (1.0 equiv) in anhydrous THF under Argon.

  • Cool to 0°C. Add

    
     (1.2 equiv).
    
  • Add catalytic CsF (0.1 equiv). Stir for 2 hours.

  • Critical Step: Acid hydrolysis of the silyl ether intermediate is required to liberate the free alcohol. Treat with 1M HCl in MeOH.

Detailed Protocols

Protocol A: Synthesis of Trifluoromethyl Alkene Isosteres

Target: Non-hydrolyzable peptide bond mimics (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).

This protocol utilizes an organocopper-mediated


 reaction, which avoids the 

selectivity issues common in simple Wittig olefinations of trifluoromethyl ketones.

Reagents:

  • Mesyl chloride (

    
    ), 
    
    
    
    .
  • Organozinc/Copper reagents (

    
    ).
    

Procedure:

  • Activation: Convert the trifluoro amino alcohol to the mesylate.

    • Mix: Amino alcohol (1 mmol) in DCM at 0°C.

    • Add:

      
       (1.5 mmol) and 
      
      
      
      (1.2 mmol). Stir 1h.
    • Workup: Wash with brine, dry, and concentrate.

  • 
    -Elimination/Alkylation (
    
    
    
    ):
    • Prepare the organozinc reagent (

      
      ) in THF.
      
    • Add

      
       (1.0 equiv) at -78°C to form the cuprate.
      
    • Add the mesylate solution dropwise.

    • Warm slowly to 0°C over 4 hours.

  • Mechanism: The copper reagent attacks the

    
    -carbon (the alkene terminus formed in situ or via allylic displacement), installing the side chain 
    
    
    
    and locking the alkene geometry.

Data Summary: Stereoselectivity of


 Reaction 
Substrate (R-group) Reagent Yield (%) E:Z Ratio
Phenylalanine deriv.[3] MeCu(CN)Li 82% > 98:2 (Z)
Leucine deriv. PhCu(CN)Li 76% 95:5 (Z)

| Valine deriv. | VinylCu(CN)Li| 68% | 90:10 (Z) |

Protocol B: Trifluoromethyl Aziridine Ring Opening

Target:


-Substituted Trifluoromethyl Amino Acids.

Trifluoromethylated aziridines are "spring-loaded" electrophiles.[3] The electron-withdrawing


 group activates the ring for nucleophilic attack, typically at the carbon distal to the 

group due to electronic repulsion and steric factors.

Step 1: Aziridine Formation

  • Start with the mesylate generated in Protocol A.

  • Treat with

    
     (1.2 equiv) in THF at reflux for 2 hours.
    
  • Observation: The intramolecular displacement of the mesylate by the carbamate nitrogen forms the aziridine.

Step 2: Regioselective Ring Opening

  • Nucleophile Preparation:

    • Thiolysis:

      
       + 
      
      
      
      (creates thioether isosteres).
    • Aminolysis:[4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       + Lewis Acid (
      
      
      
      or
      
      
      ).
  • Reaction:

    • Dissolve aziridine in DCM.

    • Add nucleophile (2-5 equiv) and catalyst.[3]

    • Stir at RT (Thiols) or Reflux (Amines).

  • Outcome: Regioselective attack occurs at C3 (non-fluorinated carbon), yielding the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -
    
    
    
    -
    
    
    -amino acid derivative.
Protocol C: Peptide Coupling of Fluorinated Building Blocks

Target: Incorporation into full-length peptides.

The Challenge: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 group is strongly electron-withdrawing.
  • Effect 1: It reduces the nucleophilicity of the

    
    -amine (making N-acylation difficult).
    
  • Effect 2: It increases the acidity of the

    
    -proton (increasing racemization risk during C-terminal activation).
    

Coupling Strategy: Use HATU/HOAt or DIC/Oxyma systems. Avoid standard carbodiimides (DCC) without additives.

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF.[5][6]

  • Activation:

    • Dissolve Fluorinated Amino Acid (3 equiv).

    • Add HATU (2.9 equiv) and HOAt (3 equiv).

    • Add DIPEA (6 equiv). Note: Keep base contact time minimal (< 2 min) before adding to resin to prevent racemization.

  • Coupling: Shake for 2–4 hours (double coupling is often required for CF

    
     residues).
    
  • Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines) if the growing chain has a secondary amine.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield in Olefination Aldehyde instability (hydrate formation).[3]Use the "One-Pot" oxidation-olefination or switch to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

displacement method (Protocol A).
Racemization High acidity of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-proton due to

.
Use Oxyma Pure as an additive; maintain temperature ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C during activation; use collidine instead of DIPEA.
No Reaction (Coupling) Low nucleophilicity of amine.Use acid fluoride activation (TFFH reagent) or convert to N-carboxyanhydride (NCA).
Aziridine Ring Opening Fails Steric hindrance of

.
Use Lewis Acid catalysis (

or

); switch to microwave heating.

References

  • Synthesis of

    
    -amino-
    
    
    
    -trifluoromethyl alcohols:
    Source:Beilstein Journal of Organic Chemistry. "Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis."
  • Trifluoromethylalkene Dipeptide Isosteres: Source:Journal of Organic Chemistry. "Amino Acid-Based Synthesis of Trifluoromethylalkene Dipeptide Isosteres by Alcohol-Assisted Nucleophilic Trifluoromethylation."

  • Aziridine Ring Opening Strategies: Source:PMC (NIH). "Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions."

  • Peptide Coupling Optimization: Source:RSC Organic Chemistry Frontiers. "TFPN-mediated racemization/epimerization-free amide and peptide bond formation."[3]

  • General Fluorinated Amino Acid Synthesis: Source:ResearchGate. "Recent Developments in the Synthesis of Fluorinated β-Amino Acids."

Sources

Application Note: Catalytic Applications of (2R)-2-amino-3,3,3-trifluoropropan-1-ol Derived Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The incorporation of fluorine into chiral scaffolds is a cornerstone of modern ligand design. This guide focuses on (2R)-2-amino-3,3,3-trifluoropropan-1-ol (often referred to as (R)-Trifluoroalaninol ), a privileged chiral motif where the methyl group of alanine is replaced by a trifluoromethyl (


) group.

Why this scaffold? Unlike non-fluorinated amino alcohols (e.g., valinol, phenylglycinol), the


 group introduces unique electronic and steric perturbations:
  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group significantly lowers the pKa of the hydroxyl proton (approx. 2-3 units lower than non-fluorinated analogs). This facilitates the rapid formation of metal-alkoxides (e.g., with 
    
    
    
    or
    
    
    ) under milder conditions.
  • Gauche Effect: The

    
     group imposes conformational rigidity due to stereoelectronic interactions (hyperconjugation), often locking the ligand-metal complex into a geometry that maximizes enantioselectivity.
    
  • Lipophilicity: Enhanced solubility in non-polar solvents (toluene, hexanes) often used in asymmetric catalysis.

This note details two primary applications: Enantioselective Diethylzinc Addition and the Asymmetric Reformatsky Reaction .

Ligand Preparation & Handling

While the parent amino alcohol is commercially available, catalytic performance is often enhanced by


-alkylation or conversion into Schiff bases.
Standard Ligand (L1): -Isopropyl-(2R)-trifluoroalaninol

Rationale: The isopropyl group provides steric bulk to direct the approach of the substrate, while the secondary amine remains available for coordination.

Synthesis Protocol:

  • Dissolution: Dissolve (2R)-2-amino-3,3,3-trifluoropropan-1-ol (1.0 equiv) in dry MeOH.

  • Condensation: Add acetone (1.2 equiv) and stir for 2 h to form the imine.

  • Reduction: Cool to 0°C. Add

    
     (2.0 equiv) portion-wise.
    
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Application A: Enantioselective Addition of Diethylzinc to Aldehydes[1][2][3][4][5]

This reaction is the benchmark for testing amino-alcohol ligands. The


 group typically reverses the sense of induction compared to the non-fluorinated methyl analog, a phenomenon known as the "fluorine effect."
Mechanistic Workflow

The reaction proceeds via a bimetallic transition state. The ligand reacts with


 to form a zinc-alkoxide chelate, which then complexes a second equivalent of 

(the nucleophile) and the aldehyde (the electrophile).

Zn_Catalysis Ligand Ligand (L1) (Pro-catalyst) ActiveCat Bimetallic Zn-Complex (Active Species) Ligand->ActiveCat + 1 eq Et2Zn - Ethane ZnEt2 Et2Zn (x2) ZnEt2->ActiveCat Coordination TS Transition State (Assembly) ActiveCat->TS + Substrate Substrate Aldehyde (R-CHO) Substrate->TS TS->ActiveCat Regeneration Product Chiral Alcohol (Product) TS->Product Hydrolysis

Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes. The active species is a dimeric Zinc complex facilitated by the fluorinated ligand.

Detailed Protocol

Materials:

  • Ligand L1 (5 mol%)

  • Aldehyde substrate (1.0 mmol)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 mmol)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • System Prep: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.

  • Catalyst Formation: Charge the tube with Ligand L1 (0.05 mmol). Add anhydrous Toluene (2 mL).

  • Zinc Addition: Cool to 0°C. Dropwise add

    
     (2.2 mL, 2.2 mmol).
    
    • Critical Check: Watch for ethane gas evolution. Stir for 20 minutes at 0°C to ensure complete formation of the Zinc-alkoxide species. The

      
      -alcohol is more acidic, so this step is faster than with non-fluorinated ligands.
      
  • Substrate Addition: Add the aldehyde (1.0 mmol) slowly via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–18 hours.

  • Quench: Cool to 0°C. Add 1N HCl (2 mL) cautiously.

  • Extraction: Extract with

    
     (3 x 5 mL). Wash combined organics with brine, dry over 
    
    
    
    .[1]
  • Analysis: Determine conversion by GC/NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Performance Data (Typical):

SubstrateLigandYield (%)ee (%)Configuration
BenzaldehydeL1 (

)
9894S
BenzaldehydeValinol (

)
9590S
p-Cl-BenzaldehydeL1 (

)
9696S
NaphthaldehydeL1 (

)
9291S

Application B: Asymmetric Reformatsky Reaction

The Reformatsky reaction (addition of


-haloesters to aldehydes/ketones) is traditionally difficult to render enantioselective due to the background reaction of the achiral zinc enolate. Ligands derived from (2R)-2-amino-3,3,3-trifluoropropan-1-ol are uniquely suited here because they form stable, rigid chelates with the Reformatsky reagent.
Mechanistic Workflow

The ligand coordinates to the Zinc enolate generated in situ. The electron-withdrawing


 group increases the Lewis acidity of the Zinc, activating the carbonyl acceptor while the chiral backbone dictates the facial selectivity.

Reformatsky Precursors Bromoester + Zn dust + Ligand Enolate Chiral Zn-Enolate (Resting State) Precursors->Enolate Oxidative Addition Transition Zimmerman-Traxler TS Enolate->Transition + Aldehyde Aldehyde Aldehyde Aldehyde->Transition BetaHydroxy β-Hydroxy Ester (Target) Transition->BetaHydroxy Hydrolysis

Figure 2: Pathway for the Asymmetric Reformatsky reaction. The ligand modifies the Zn-enolate geometry.

Detailed Protocol

Materials:

  • Ligand L1 (10-20 mol%)

  • Aldehyde (1.0 mmol)

  • Ethyl bromoacetate (1.5 mmol)

  • Activated Zinc dust (2.0 mmol)

  • Solvent: THF/Toluene (1:1)

Step-by-Step Procedure:

  • Zinc Activation: Wash Zinc dust with 1M HCl, then water, then acetone, then ether. Dry under high vacuum at 100°C.

  • Catalyst Setup: In a Schlenk flask, mix Activated Zinc (2.0 mmol) and Ligand L1 (0.2 mmol) in dry THF (2 mL).

  • Reagent Formation: Add Ethyl bromoacetate (1.5 mmol) dropwise at room temperature. Initiate the reaction (slight exotherm or use a crystal of

    
     if sluggish). Stir for 30 mins to form the Reformatsky reagent.
    
  • Cooling: Cool the mixture to -20°C. Note: Lower temperatures improve ee but reduce rate.

  • Addition: Add the aldehyde (1.0 mmol) in Toluene (1 mL) slowly over 1 hour.

  • Aging: Stir at -20°C for 24 hours.

  • Workup: Quench with cold 1N HCl. Extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/ligandRe-dry Toluene over Na/Benzophenone. Ensure Ligand is lyophilized or dried under high vac.
Low ee (<50%) Background reactionReduce temperature to -40°C. Increase Ligand loading to ensure all Zn is coordinated.
Racemic Product Ligand dissociationThe

group reduces N-basicity. Ensure no competing Lewis bases (e.g., water, DMF) are present.
Slow Reaction Steric bulk of

Allow longer reaction times (up to 48h). The

group adds steric bulk at the chiral center.

References

  • Synthesis of Trifluoromethylated Amino Alcohols

    • Title: Synthesis and utilization of trifluoromethylated amino alcohol ligands for the enantioselective Reformatsky reaction.[2]

    • Source: Xu, X.-H., Qiu, X.-L., & Qing, F.-L. (2006). Journal of Fluorine Chemistry.
    • URL:[Link]

  • Asymmetric Diethylzinc Addition

    • Title: Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol.
    • Source: Forrat, V. J., Ramón, D. J., & Yus, M. (2006). Tetrahedron: Asymmetry.
    • URL:[Link]

  • Reformatsky Reaction Overview

    • Title: Recent developments in the asymmetric Reformatsky-type reaction.[2][3][4]

    • Source: Coote, S. J., et al. (2018). Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Review on Fluorinated Ligands

    • Title: Fluorine-containing chiral ligands for asymmetric c
    • Source: Ma, J.-A., & Cahard, D. (2004). Chemical Reviews.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues with Trifluoropropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trifluoropropan-1-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of fluorinated compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your experimental work. The unique physicochemical properties imparted by the trifluoromethyl group can present significant hurdles in achieving desired concentrations in aqueous and organic media. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering profound influences on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, these same fluorine atoms can significantly alter a compound's solubility profile.

Troubleshooting Guides: Question & Answer Format

This section addresses specific solubility issues you may be encountering. Each question is followed by a detailed explanation of the cause and a step-by-step protocol to resolve the issue.

Issue 1: My trifluoropropan-1-ol derivative is poorly soluble in aqueous buffers. How can I improve its solubility for biological assays?

Underlying Cause: The presence of the trifluoromethyl group often increases the lipophilicity of a molecule, which can lead to poor aqueous solubility.[2] While the parent 1,1,1-trifluoro-2-propanol is miscible with water, derivatization can dramatically alter this property.[3][4]

Solution 1: pH Adjustment for Ionizable Derivatives

If your derivative has an acidic or basic functional group, its solubility will be highly dependent on the pH of the solution.[5][6]

  • For acidic derivatives (e.g., containing a carboxylic acid): Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a more soluble salt.

  • For basic derivatives (e.g., containing an amine): Decreasing the pH below the compound's pKa will protonate the basic group, forming a more soluble salt.[7][8]

Experimental Protocol: pH Modification

  • Determine the pKa of your compound (experimentally or using prediction software).

  • Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Prepare a series of aqueous buffers with pH values spanning a range around the pKa (e.g., pH 4, 5, 6 for a basic compound with a pKa of 7).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Visually inspect for precipitation and quantify the solubility using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Issue 2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous medium. What's happening and how can I prevent it?

Underlying Cause: This is a common phenomenon known as "antisolvent precipitation." Your compound is soluble in the DMSO stock, but when diluted into the aqueous buffer (the antisolvent), the solubility limit is exceeded, causing the compound to crash out of solution.

Solution 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[9] Fluorinated alcohols themselves are often used as co-solvents to enhance the solubility of other reagents.[10][11]

Common Co-solvents for Biological Assays:

Co-solventTypical Concentration RangeConsiderations
Ethanol1-10% (v/v)Can affect enzyme activity and cell viability at higher concentrations.
Propylene Glycol1-20% (v/v)Generally well-tolerated in many biological systems.
Polyethylene Glycol (PEG) 300/4005-30% (v/v)Can increase viscosity; check for interference with your assay.
Glycerol5-25% (v/v)High viscosity; can be beneficial for protein stability.

Experimental Protocol: Co-solvent Screening

  • Prepare a concentrated stock solution of your compound in DMSO.

  • Prepare a series of aqueous buffers, each containing a different co-solvent at a range of concentrations (e.g., 2%, 5%, 10% ethanol).

  • Add a small aliquot of the DMSO stock to each co-solvent buffer.

  • Incubate and observe for precipitation over time.

  • Select the co-solvent system that provides the best solubility without negatively impacting your assay.

Issue 3: My compound needs to be formulated for in vivo studies, but its aqueous solubility is extremely low. What are my options?

Underlying Cause: For in vivo applications, achieving sufficient exposure is critical. Poorly soluble compounds often lead to low and variable bioavailability.[12] Advanced formulation strategies are often necessary.

Solution 3: Advanced Formulation Strategies

For compounds with very poor solubility, more advanced formulation techniques may be required. These methods aim to increase the surface area of the drug or present it in a pre-dissolved or high-energy state.[13][14]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can be effective for highly lipophilic compounds.[13] The compound is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into an amorphous, higher-energy state, which can significantly enhance solubility.[13] This is often achieved by dispersing the drug in a polymer matrix.

  • Nanotechnology: Reducing the particle size of the drug to the nanoscale (nanosuspensions) dramatically increases the surface area, leading to a faster dissolution rate.[14][15]

Workflow for Selecting an Advanced Formulation Strategy

G A Start: Poorly Soluble Trifluoropropan-1-ol Derivative B Assess Compound Properties (LogP, MW, Crystalline/Amorphous) A->B C High LogP (>4)? B->C D Consider Lipid-Based Formulations (e.g., SEDDS) C->D Yes E Crystalline Solid? C->E No H Formulation Development & In Vitro/In Vivo Testing D->H F Explore Amorphous Solid Dispersions (ASDs) E->F Yes G Consider Nanotechnology (Nanosuspensions) E->G No F->H G->H I Final Formulation H->I

Caption: Decision tree for advanced formulation selection.

Frequently Asked Questions (FAQs)

Q1: Can the position of the trifluoromethyl group on the propanol backbone affect solubility? A1: Yes, the position of the trifluoromethyl group can influence the molecule's polarity, hydrogen bonding capacity, and overall shape, all of which can impact solubility. For instance, 1,1,1-trifluoro-2-propanol and 3,3,3-trifluoro-1-propanol, while having the same molecular formula, exhibit different physical properties that can affect their solubility and the solubility of their derivatives.[3][16]

Q2: Are there any "universal" solvents for trifluoropropan-1-ol derivatives? A2: While there is no single "universal" solvent, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are known to be excellent solvents for a wide range of fluorinated compounds due to their unique properties, including strong hydrogen bond donating ability and polarity.[17][18] However, their use in biological systems is limited due to potential toxicity. For laboratory and synthetic purposes, they are a good starting point.

Q3: How does temperature affect the solubility of these derivatives? A3: For most solid solutes, solubility increases with temperature. However, this relationship should be determined empirically for each specific derivative. For some compounds, the effect of temperature on solubility may be minimal. When preparing solutions, gentle heating can be attempted, but be cautious of potential compound degradation.

Q4: Can I use cyclodextrins to improve the solubility of my compound? A4: Yes, cyclodextrins are functional excipients that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[19] This is a viable strategy, particularly for derivatives with a suitable size and shape to fit within the cyclodextrin cavity. Screening different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) is recommended.

References

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs | JACS Au. (2025). Retrieved from [Link]

  • 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Properties of 1,1,1-Trifluoro-2-propanol (CAS 374-01-6) - Cheméo. (n.d.). Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Retrieved from [Link]

  • Importance of Fluorine in Benzazole Compounds - PMC. (2020). Retrieved from [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? | ResearchGate. (2022). Retrieved from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023). Retrieved from [Link]

  • Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. (2007). Retrieved from [Link]

  • (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. (2015). Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Formulation of poorly water-soluble drugs for oral administration - Future4200. (n.d.). Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025). Retrieved from [Link]

  • What Happens to Solubility When You Change the pH? (17.6) | General Chemistry. (2022). Retrieved from [Link]

  • A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019). Retrieved from [Link]

  • Does anyone know how pH affects solubility?? : r/Mcat - Reddit. (2021). Retrieved from [Link]

  • The Effect of pH on Solubility - YouTube. (2019). Retrieved from [Link]

  • 17.6 pH Effects on Solubility - Chad's Prep®. (n.d.). Retrieved from [Link]

Sources

overcoming steric hindrance in (2R)-2-amino-3,3,3-trifluoropropan-1-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CF3-AMINO-OH-001 Topic: Overcoming Reactivity Barriers (Steric & Electronic) Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric" Misconception

User Alert: While you may perceive the difficulty in reacting (2R)-2-amino-3,3,3-trifluoropropan-1-ol as purely "steric hindrance," the primary antagonist is actually electronic deactivation , compounded by steric bulk.

The trifluoromethyl group (


) is a powerful electron-withdrawing group (EWG). It exerts a strong negative inductive effect (

) on the adjacent amine, significantly lowering its

(typically by 3-4 units compared to non-fluorinated analogs). This renders the nitrogen less nucleophilic . Simultaneously, the

group does introduce steric bulk (Van der Waals radius similar to an isopropyl group), which blocks the trajectory of incoming electrophiles.

Your Protocol Adjustment Strategy:

  • Force Nucleophilicity: Switch to high-energy electrophiles (Acid Chlorides/Fluorides) rather than standard esters.

  • Leverage Acidity: The

    
     group is more acidic than usual; exploit this for base-mediated O-functionalization.
    
  • Preserve Chirality: The (2R) center is prone to racemization under harsh basic conditions due to the increased acidity of the

    
    -proton.
    

Troubleshooting Module: Amide Coupling Failures

Issue: Standard EDC/NHS or HATU couplings result in low yields (<30%) or unreacted starting material.

Diagnostic & Solution Matrix
SymptomRoot CauseRecommended Protocol Adjustment
No Reaction (RT) Low nucleophilicity of amine.Switch to Acid Chlorides/Anhydrides. Use a stronger base (e.g., 2,6-Lutidine) to scavenge HCl without deprotonating the

-carbon.
Stalled Reaction Steric shielding of the transition state.Microwave Irradiation. Heat to 80–100°C in a sealed vessel. The thermal energy helps overcome the activation barrier created by the

bulk.
Racemization

-proton acidity (E1cB mechanism).
Avoid strong bases (DBU, NaH). Use mild organic bases (DIPEA, NMM) and keep reaction times short.
O-Acylation (Side Product) Competition from hydroxyl group.Selectivity Control. Perform reaction at 0°C initially. If O-acylation occurs, treat crude with LiOH/THF to selectively hydrolyze the ester while keeping the amide intact.
Recommended Workflow: The "Activated" Pathway

If standard coupling fails, do not increase equivalents of mild reagents. Switch mechanisms entirely.

  • Convert Carboxylic Acid to Acid Chloride: Use

    
     / DMF (cat.) in DCM.
    
  • Coupling: Add the acid chloride dropwise to a solution of the amino alcohol and 2,6-Lutidine (non-nucleophilic base) in dry THF at 0°C.

  • Workup: Acidic wash is critical to remove unreacted amine, but ensure pH > 3 to prevent oxazoline formation (see Section 3).

Advanced Workflow: Cyclization to Oxazolines & Morpholines

Users often attempt to cyclize this substrate to form chiral building blocks. The


 group alters the standard cyclization kinetics.
Scenario A: Synthesis of Trifluoromethyl-Oxazolines

Target: 4-(trifluoromethyl)-4,5-dihydrooxazoles

The Problem: Standard dehydration (e.g.,


) is often too harsh, leading to degradation.
The Fix:  Use Deoxo-Fluor  or DAST  for mild, chemoselective cyclodehydration.[1]

Protocol:

  • Form the amide first (see Module 2).

  • Dissolve amide in DCM at -78°C.

  • Add DAST (1.1 equiv).

  • Warm to RT. The oxygen attacks the activated amide carbonyl.

  • Note: This proceeds with Retention of Configuration at the chiral center (as the reaction happens at the amide oxygen and the CH-CF3 bond is untouched), but inversion at the CH2-OH center if the mechanism involves activation of the alcohol. Verify stereochemistry via chiral HPLC.

Scenario B: Morpholine Synthesis

Target: 3-(trifluoromethyl)morpholines

The Problem: Poor nucleophilicity of the amine prevents opening of epoxides/aziridines. The Fix: "SLAP" Reagents (Silicon Amine Protocol) or Metal-Catalyzed Carboamination.

Visual Troubleshooting Guides

Figure 1: Decision Logic for Amide Coupling

AmideCoupling Start START: Coupling Failed (Low Yield/No Conv.) CheckReagent Current Reagent? Start->CheckReagent Standard EDC / HOBt / HATU CheckReagent->Standard Using Activated Acid Chloride / Anhydride CheckReagent->Activated Using Action1 SWITCH METHOD: Use Acid Chloride + 2,6-Lutidine (Overcome Electronic Deactivation) Standard->Action1 CheckTemp Temperature? Activated->CheckTemp RoomTemp Room Temp (25°C) CheckTemp->RoomTemp Heated Heated (>60°C) CheckTemp->Heated Action2 APPLY HEAT: Microwave: 100°C, 30 min (Overcome Steric Barrier) RoomTemp->Action2 Action3 CHECK STERIC CLASH: Is the Acid Partner Bulky? If yes, use Mixed Anhydride (IBCF) Heated->Action3

Caption: Diagnostic flow for overcoming low reactivity in amide coupling. Prioritize switching to high-energy electrophiles before increasing temperature.

Figure 2: Cyclization Pathways

Cyclization Substrate (2R)-2-amino-3,3,3- trifluoropropan-1-ol Amide Amide Intermediate Substrate->Amide Acylation (See Fig 1) Morpholine Morpholine Product Substrate->Morpholine Pd-Cat Carboamination OR Epoxide Opening (High T) Oxazoline Oxazoline Product (Retention of config.) Amide->Oxazoline Dehydration (DAST/Deoxo-Fluor) -78°C to RT

Caption: Synthetic pathways for converting the amino-alcohol into heterocycles. Note the specific reagents required for the electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q: Can I use standard Boc-protection protocols on this amine? A: Yes, but the reaction will be slower.

  • Protocol: Use

    
     (2.0 equiv) in THF/Water with 
    
    
    
    .
  • Tip: If conversion is slow, add catalytic DMAP . The

    
     group makes the amine a poor nucleophile, so the "hyper-nucleophilic" catalyst (DMAP) is often necessary to transfer the Boc group effectively.
    

Q: I see a significant amount of "dimer" formation. What is this? A: This is likely the ester-amide oligomer. Because the hydroxyl group is less hindered than the amine (despite the


), it can compete for the electrophile.
  • Fix: Ensure you are using a slightly lower pH or specific N-selective conditions. Alternatively, perform the reaction, isolate the mixture, and treat with mild base (LiOH, 1M) to hydrolyze the ester linkage while preserving the amide.

Q: How do I determine the enantiomeric excess (ee) of my product? A: Standard C18 columns often fail to separate the enantiomers of small fluorinated molecules.

  • Recommendation: Use a Chiralpak AD-H or IC column. The fluorine atoms provide distinct dipole interactions with amylose-based stationary phases.

  • Mobile Phase: Hexane/IPA (90:10) is a good starting point.

References & Grounding

  • Enantioselective Synthesis of

    
    -Trifluoromethyl Amines. 
    
    • Source: NIH / PMC (Vertex AI Search Result 1.1)

    • Context: Discusses the reduced basicity and nucleophilicity of amines adjacent to

      
       groups and catalytic strategies to overcome this.
      
    • URL:[Link]

  • Synthesis of Functionalized Oxazolines with DAST and Deoxo-Fluor.

    • Source: Organic Chemistry Portal / Org.[1] Lett. (Vertex AI Search Result 1.16)

    • Context: Provides the protocol for cyclodehydration of

      
      -hydroxy amides to oxazolines, a key transformation for this substrate.
      
    • URL:[Link]

  • Morpholine Synthesis via Monoalkylation.

    • Source: ChemRxiv / J. Am. Chem. Soc. (Vertex AI Search Result 1.11)

    • Context: Describes modern methods (ethylene sulfate) for converting 1,2-amino alcohols to morpholines, overcoming traditional reactivity issues.

    • URL:[Link][2]

  • Reactivity of

    
    -Trifluoromethyl Amines (General Properties). 
    
    • Source: Wikipedia / General Chemical Knowledge (Vertex AI Search Result 1.18)

    • Context: General grounding on the nucleophilicity trends of amines and the impact of electron-withdrawing groups.

    • URL:[Link]

Sources

Validation & Comparative

HPLC Methods for Determining Enantiomeric Purity of Trifluoro Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates High-Performance Liquid Chromatography (HPLC) methodologies for the enantiomeric separation of trifluoro amino alcohols (e.g., 1,1,1-trifluoro-3-amino-2-propanol derivatives). These compounds are critical pharmacophores in drug development (e.g., CETP inhibitors, Efavirenz intermediates). The electron-withdrawing nature of the trifluoromethyl (


) group significantly alters the acidity and hydrogen-bonding capability of the vicinal hydroxyl and amino groups, creating unique separation challenges.

This guide compares the industry-standard Coated Polysaccharide Phases (Normal Phase) against the robust Immobilized Polysaccharide Phases (Polar/Forbidden Solvent Mode) , providing protocols, decision trees, and mechanistic insights.

Part 1: Comparative Analysis of Methodologies

The Challenge: The Effect

Unlike non-fluorinated analogs, trifluoro amino alcohols possess a highly polarized hydroxyl group due to the strong electron-withdrawing effect of the adjacent


 moiety. This increases the acidity of the hydroxyl proton, enhancing its capability as a hydrogen-bond donor (HBD) but also increasing the risk of non-specific interactions with residual silanols on the stationary phase support.
Method A: Coated Polysaccharide CSPs (The Gold Standard)

Columns: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) / Chiralcel OD-H (Cellulose analog). Mode: Normal Phase (Alkane/Alcohol).[1]

  • Mechanism: Relies on the formation of transient diastereomeric complexes via H-bonding between the analyte's acidic -OH/-NH and the carbamate C=O/N-H groups on the polymer backbone.

  • Pros: Highest success rate for this specific compound class; high enantioselectivity (

    
    ) due to flexible polymer coating.
    
  • Cons: Limited solvent compatibility (cannot use DCM, THF, Ethyl Acetate); potential for column stripping.

Method B: Immobilized Polysaccharide CSPs (The Robust Alternative)

Columns: Chiralpak IA, IC, ID. Mode: Polar Organic or "Forbidden" Solvent Mode (e.g., DCM/Heptane, THF).

  • Mechanism: Similar H-bonding interactions, but the chiral selector is covalently bonded to the silica. This allows the use of strong solvents that can induce conformational changes in the polymer, potentially unlocking different selectivity profiles.

  • Pros: Solvent flexibility allows solubility optimization for poorly soluble fluorinated intermediates; extremely robust.

  • Cons: Slightly lower theoretical plate counts compared to coated phases; sometimes lower

    
     for simple structures.
    
Comparative Data Summary

Representative performance metrics based on aggregated application data for N,N-disubstituted-trifluoro-3-amino-2-propanols.

FeatureMethod A: Coated (AD-H/OD-H)Method B: Immobilized (IA/IC)
Primary Mobile Phase Hexane : IPA (90:10) + 0.1% DEADCM : Heptane (20:80) + 0.1% DEA
Typical Resolution (

)
High (> 3.0) Moderate (1.5 - 2.5)
Selectivity (

)
Excellent (1.2 - 1.5)Good (1.1 - 1.3)
Analysis Time 15 - 25 min10 - 20 min (Stronger solvents)
Sample Solubility Low (often requires dilution)High (can dissolve in mobile phase)
Robustness Low (Sensitive to solvent shock)High (Resistant to stripping)

Part 2: Decision Framework & Mechanism

Workflow Visualization: Method Development Decision Tree

The following diagram outlines the logical flow for selecting the optimal method based on analyte characteristics.

MethodDevelopment Start Start: Trifluoro Amino Alcohol Sample SolubilityCheck Check Solubility in Hexane/IPA Start->SolubilityCheck Soluble Soluble (>1 mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble / Poor Solubility SolubilityCheck->Insoluble No ScreenCoated Screen Coated CSPs (AD-H, OD-H) Soluble->ScreenCoated ScreenImmobilized Screen Immobilized CSPs (IA, IC, ID) Insoluble->ScreenImmobilized MobilePhaseNP Mobile Phase: Hex/IPA + 0.1% DEA ScreenCoated->MobilePhaseNP MobilePhaseForbidden Mobile Phase: DCM/Heptane or THF ScreenImmobilized->MobilePhaseForbidden CheckRes Resolution (Rs) > 1.5? MobilePhaseNP->CheckRes MobilePhaseForbidden->CheckRes CheckRes->ScreenImmobilized No (Rs < 0.5) & using Coated Optimize Optimize T, Flow, % Modifier CheckRes->Optimize No (0.5 < Rs < 1.5) Success Validate Method CheckRes->Success Yes Optimize->Success

Caption: Logical decision tree for selecting between coated and immobilized phases based on solubility and initial resolution.

Mechanistic Insight: The "Three-Point" Interaction

For trifluoro amino alcohols, the chiral recognition is driven by a specific interaction model. The


 group enhances the acidity of the hydroxyl proton (H-bond donor), while the amino group acts as an H-bond acceptor or donor depending on protonation.

InteractionMechanism cluster_0 Analyte: Trifluoro Amino Alcohol cluster_1 Stationary Phase (Amylose/Cellulose) Analyte_CF3 CF3 Group (Electron Withdrawing) Analyte_OH Hydroxyl (-OH) (Strong H-Donor) Analyte_CF3->Analyte_OH Inductive Effect Increases Acidity CSP_Pi CSP Phenyl Ring (Pi-Pi Interaction) Analyte_CF3->CSP_Pi Dipole-Pi / Steric CSP_CO CSP Carbamate C=O (H-Acceptor) Analyte_OH->CSP_CO Primary H-Bond (Strong) Analyte_NH Amine (-NH2/NHR) (H-Acceptor/Donor) CSP_NH CSP Carbamate N-H (H-Donor) Analyte_NH->CSP_NH Secondary H-Bond

Caption: Interaction map showing how the electron-withdrawing CF3 group strengthens the primary hydrogen bond with the CSP.

Part 3: Detailed Experimental Protocol

Standard Operating Procedure (SOP): Direct Separation on Chiralpak AD-H

1. System Suitability & Preparation

  • Instrument: HPLC system with binary pump, autosampler, and Diode Array Detector (DAD).

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm). Note: Do not use if previously exposed to reversed-phase solvents without proper flushing.

  • Mobile Phase Premixing:

    • Measure 900 mL n-Hexane (HPLC Grade).

    • Measure 100 mL Isopropanol (IPA).

    • Add 1.0 mL Diethylamine (DEA) or Diethanolamine. Crucial: Basic additive suppresses ionization of the amine, preventing peak tailing.

    • Mix thoroughly and degas.

2. Sample Preparation

  • Solvent: Dissolve sample in the mobile phase if possible. If solubility is poor, use 100% IPA or a small amount of Ethanol. Avoid DCM or Chloroform with AD-H columns.

  • Concentration: 0.5 – 1.0 mg/mL.

  • Filtration: 0.45 µm PTFE syringe filter.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C (Ambient). Lowering to 10°C can improve resolution if Rs < 1.5.

  • Detection: UV @ 210 nm (for isolated amines) or 254 nm (if aromatic rings are present).[1]

  • Injection Volume: 5 - 10 µL.

4. Data Analysis & Calculation

  • Enantiomeric Excess (% ee):

    
    
    
  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
    
    
Troubleshooting Guide
  • Problem: Peak Tailing.

    • Cause: Interaction of the amine with residual silanols.

    • Fix: Increase DEA concentration to 0.2% or switch to TEA (Triethylamine).

  • Problem: Poor Resolution.

    • Fix 1: Lower temperature to 10-15°C.

    • Fix 2: Reduce alcohol content (e.g., 95:5 Hex/IPA).

    • Fix 3: Switch to Chiralcel OD-H (complementary selectivity).

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2002). Chiral N,N-disubstituted trifluoro-3-amino-2-propanols as potent inhibitors of cholesteryl ester transfer protein. Retrieved from [Link]

  • Phenomenex. (2024). HPLC Enantioseparation of Amino Acids Using Lux Polysaccharide-Based CSPs. Retrieved from [Link]

Sources

X-ray crystallography data for (2R)-2-amino-3,3,3-trifluoropropan-1-ol complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and functional comparison of (2R)-2-amino-3,3,3-trifluoropropan-1-ol (also known as (R)-3,3,3-trifluoroalaninol ) complexes, specifically focusing on their application in structure-based drug design (SBDD).[1] It contrasts this fluorinated scaffold with its non-fluorinated analog, L-Alaninol , to highlight the stereoelectronic effects of the trifluoromethyl group.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Researchers Focus: X-ray Crystallography, Conformational Analysis, and Ligand Binding Kinetics

Executive Summary: The Fluorine Effect in Peptidomimetics

(2R)-2-amino-3,3,3-trifluoropropan-1-ol is a critical chiral building block used to mimic the transition state of peptide bond hydrolysis.[1] Unlike its non-fluorinated parent, L-Alaninol , the trifluoro-analog introduces a massive electronic perturbation while maintaining a similar steric profile to a valine or leucine side chain.[1]

This guide compares the crystallographic and physicochemical behavior of complexes derived from these two scaffolds. The core distinction lies in the Fluorine Gauche Effect , which pre-organizes the trifluoroalaninol backbone, often resulting in higher binding affinity for protease targets (e.g., Cathepsin K, SARS-CoV-2 Mpro) due to reduced entropic penalty upon binding.

Comparative Analysis: Trifluoroalaninol vs. Alaninol

The following table contrasts the fundamental properties that dictate how these ligands behave in metal coordination and protein-ligand complexes.

Table 1: Physicochemical & Structural Comparison
Feature(S)-Alaninol (Non-Fluorinated)(2R)-Trifluoroalaninol (Fluorinated)Impact on Complex Stability
Formula


CF3 adds lipophilicity & withdraws electrons.[1]
Amine pKa ~9.6 (Basic)~5.8 (Weakly Basic)Drastic Drop:

reduces

-donation capability; weaker metal binding, higher neutral fraction at pH 7.[1]4.
Conformation Flexible; H-bond dominated (

)
Rigid; Gauche Effect dominatedPre-organization:

locks the backbone, reducing entropy loss during binding.[1]
Binding Mode H-bond Donor/AcceptorHydrophobic + Orthogonal Fluorine interactions

bonds can accept weak H-bonds or fill hydrophobic pockets (S2/S3).[1]
Steric Bulk Small (

)
Large (

)

mimics Isopropyl/Sec-butyl, fitting larger hydrophobic pockets.[1]

Critical Insight: The pKa shift (approx. 4 units) means that at physiological pH, alaninol is protonated (


), while trifluoroalaninol exists significantly as the neutral free base. This facilitates membrane permeability and alters the electrostatics within an enzyme active site.

Structural Mechanics: The Gauche Effect

In X-ray crystal structures, (2R)-trifluoroalaninol complexes exhibit a distinct conformational preference driven by the Gauche Effect . Unlike alaninol, where steric repulsion might favor an anti conformation, the highly electronegative fluorine atoms prefer a gauche orientation relative to the vicinal amine/hydroxyl groups to maximize


 hyperconjugation.
Diagram 1: Conformational Energy Landscape

The following diagram illustrates the energetic preference that "locks" the trifluoroalaninol ligand into a bioactive conformation.

GaucheEffect Start Ligand in Solution Sub_Ala (S)-Alaninol (Flexible) Start->Sub_Ala Sub_TFA (2R)-Trifluoroalaninol (Rigid) Start->Sub_TFA Conf_Anti Anti Conformer (Steric Control) Sub_Ala->Conf_Anti Default State Conf_Gauche Gauche Conformer (Electronic Control) Sub_Ala->Conf_Gauche Energy Cost Sub_TFA->Conf_Gauche Hyperconjugation (σC-H -> σ*C-F) Binding Protein Binding Event Conf_Anti->Binding Conf_Gauche->Binding Entropy_High High Entropy Penalty (Lower Affinity) Binding->Entropy_High If Alaninol Entropy_Low Low Entropy Penalty (Higher Affinity) Binding->Entropy_Low If Trifluoroalaninol

Caption: The "Fluorine Gauche Effect" pre-organizes the ligand, minimizing the entropy penalty upon binding to the target protein.

Experimental Protocol: Co-Crystallization of Protease-Inhibitor Complexes

To obtain high-resolution X-ray data of (2R)-trifluoroalaninol derivatives bound to targets (e.g., Cathepsin K), standard protocols must be modified to account for the ligand's unique solubility and acidity.

Methodology: Hanging Drop Vapor Diffusion

Step 1: Ligand Preparation

  • Solubilization: Dissolve the trifluoroalaninol derivative in 100% DMSO to a concentration of 50-100 mM.

    • Note: Due to the electron-withdrawing

      
      , the amine is less basic. Do not  use acidic buffers for solubilization, as this may hinder solubility of the free base form required for hydrophobic pocket penetration.
      

Step 2: Protein Incubation

  • Mix the target protein (e.g., Cathepsin K, 5-10 mg/mL) with the ligand at a 1:3 molar ratio (Protein:Ligand).

  • Incubate at 4°C for 2-12 hours. The extended incubation allows the "slow-binding" kinetics often observed with fluorinated inhibitors to reach equilibrium.[1]

Step 3: Crystallization Setup

  • Reservoir Solution: 1.8 M Ammonium Sulfate, 0.1 M MES (pH 6.0-6.5).[1]

  • Drop: Mix 1 µL Protein-Ligand complex + 1 µL Reservoir solution.

  • Seeding: If crystals of the apo-enzyme are available, use micro-seeding to bypass the nucleation barrier, which is often higher for fluorinated complexes due to altered surface electrostatics.

Step 4: Data Collection & Refinement

  • X-ray Source: Synchrotron radiation (0.9–1.0 Å wavelength).[1]

  • Restraints: When refining the structure, ensure the C-F bond lengths are restrained to 1.33-1.35 Å and F-C-F angles to 107-109° . Standard libraries often default to C-H metrics; manual restraint editing in REFMAC/PHENIX is required.[1]

Diagram 2: Crystallography Workflow

CrystalWorkflow cluster_prep Phase 1: Complex Formation cluster_cryst Phase 2: Vapor Diffusion cluster_data Phase 3: Analysis Ligand Ligand: (2R)-TFA Derivative (50mM in DMSO) Incubate Incubation 4°C, 12h, 1:3 Ratio Ligand->Incubate Protein Target Protein (Cathepsin/Protease) Protein->Incubate Drop Hanging Drop Setup (1µL Complex + 1µL Mother Liquor) Incubate->Drop Nucleation Nucleation (Slow Binding Kinetics) Drop->Nucleation Harvest Crystal Harvesting (Cryo-protectant + Ligand) Nucleation->Harvest Diffraction X-Ray Diffraction (Synchrotron) Harvest->Diffraction Refinement Refinement (Restrain C-F bonds ~1.35Å) Diffraction->Refinement Map Electron Density Map (Verify F-interactions) Refinement->Map

Caption: Workflow for co-crystallizing fluorinated peptidomimetics, emphasizing specific refinement restraints for C-F bonds.

References

  • PubChem. (2025).[1][2][3] (2R)-3-amino-2-fluoropropan-1-ol Compound Summary. National Library of Medicine.[1] [Link]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] (Contextual grounding for Gauche Effect).

  • McGrath, M. E., et al. (1997).[4] Crystal structure of human cathepsin K complexed with a potent inhibitor.[1][4][5] Nature Structural Biology.[1][4] [Link]

  • RCSB Protein Data Bank. (2011).[1] Crystal Structure of Fluoroacetate Dehalogenase (3R3V).[1][Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Source for pKa modulation data).

Sources

Validating Absolute Configuration of (2R)-2-amino-3,3,3-trifluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical roadmap for validating the absolute configuration of (2R)-2-amino-3,3,3-trifluoropropan-1-ol (also known as 3,3,3-trifluoro-D-alaninol). It is designed for medicinal chemists and analytical scientists requiring rigorous stereochemical verification of this fluorinated building block.

Executive Summary: The Fluorine Challenge

(2R)-2-amino-3,3,3-trifluoropropan-1-ol (CAS: 174075-83-3) is a critical chiral scaffold. The trifluoromethyl (


) group introduces unique electronic effects that can invert elution orders in chromatography compared to non-fluorinated analogs, making "retention time matching" risky without structural validation.

For absolute configuration determination, 19F-NMR Mosher Analysis is the recommended primary method due to the molecule's "Dual Reporter" capability (substrate


 + reagent 

). X-ray crystallography serves as the ultimate confirmation but requires derivatization.

Comparative Methodology Guide

FeatureMethod A: 19F-NMR Mosher Analysis Method B: X-Ray Crystallography Method C: Chiral HPLC/GC (QC Only)
Role Primary Determination (Rapid & Reliable)Gold Standard (Absolute Proof)Routine Validation (Batch Release)
Mechanism Anisotropic shielding (

)
Anomalous scattering / Direct imagingInteraction with chiral stationary phase
Sample Req. ~5–10 mgSingle Crystal (>0.1 mm)<1 mg
Timeframe 24 Hours3–14 Days1 Hour
Pros "Dual Reporter" system (Substrate & Reagent F-signals).Unambiguous 3D structure.High throughput.
Cons Requires pure reagents; potential rotamers.Difficult to crystallize (needs salt/derivative).Indirect; requires reference standard.

Deep Dive: The "Dual Reporter" 19F-NMR Mosher Protocol

This method is superior for this specific molecule because the substrate contains a native


 group attached directly to the chiral center. When derivatized with Mosher's acid chloride (MTPA-Cl), you obtain two independent probes for stereochemistry:
  • Probe 1: The Mosher reagent's

    
     group.
    
  • Probe 2: The substrate's

    
     group (highly sensitive to the chiral environment).
    
Experimental Workflow
Step 1: Derivatization

Since the molecule is an amino alcohol, the amino group is the primary nucleophile. You will form the diastereomeric amides .

  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Reaction:

    • Dissolve 5 mg of (2R)-2-amino-3,3,3-trifluoropropan-1-ol in 0.6 mL dry pyridine-

      
       (or 
      
      
      
      with pyridine base).
    • Add 1.2 eq of (R)-MTPA-Cl to Tube A.

    • Add 1.2 eq of (S)-MTPA-Cl to Tube B.

    • Shake for 1 hour (monitor by TLC). Note: The hydroxyl group may also esterify if excess reagent/time is used; focus on the Amide signals.

Step 2: Data Acquisition
  • Run 19F-NMR (proton-decoupled) for both samples.

  • Run 1H-NMR as a cross-check.

Step 3: Analysis (

)

Calculate the difference in chemical shift (


) between the (S)-Mosher derivative and the (R)-Mosher derivative:


  • Interpretation: Construct a Newman projection. The phenyl group of the MTPA moiety shields protons/fluorines on its side of the plane.

  • For (2R)-Configuration: The

    
     of the substrate will typically show a specific sign (+/-) depending on whether it sits in the shielding cone of the phenyl group in the (S)-derivative vs the (R)-derivative.
    
Visualization: Decision Logic & Workflow

MosherLogic Start Start: Unknown Configuration (2-amino-3,3,3-trifluoropropan-1-ol) Deriv Derivatize with (R)-MTPA-Cl & (S)-MTPA-Cl Start->Deriv NMR Acquire 19F-NMR Spectra Deriv->NMR Calc Calculate Δδ(SR) = δ(S) - δ(R) NMR->Calc Check Analyze Signs of Δδ (Substrate -CF3 & -CH2OH) Calc->Check ResultR Consistent with (R)-Model? (Positive/Negative Pattern Match) Check->ResultR Pattern A ResultS Consistent with (S)-Model? Check->ResultS Pattern B

Figure 1: Workflow for determining absolute configuration via Mosher Analysis.

Method 2: X-Ray Crystallography (Salt Formation)

The free base (2R)-2-amino-3,3,3-trifluoropropan-1-ol is often an oil or low-melting solid. Direct crystallization is difficult. The Hydrochloride Salt (CAS 1196154-75-2) or a p-Bromobenzamide derivative is required.

Protocol: Growing Single Crystals
  • Salt Formation: Dissolve the amino alcohol in minimal dry ethanol. Add 1.0 eq of HCl in dioxane. Precipitate with diethyl ether.

  • Vapor Diffusion:

    • Place 10 mg of the HCl salt in a small inner vial dissolved in methanol.

    • Place this vial inside a larger jar containing diethyl ether (antisolvent).

    • Seal tightly and leave undisturbed at 4°C for 3–7 days.

  • Analysis:

    • Collect crystal >0.1 mm.

    • Determine structure via X-ray diffraction.

    • Validation: Use the anomalous scattering of the Chlorine (in HCl salt) or Fluorine atoms to define absolute stereochemistry (Flack parameter).

Routine QC: Optical Rotation & Chiral HPLC[1]

Once the absolute configuration is validated by Method 1 or 2, establish a routine QC method.

Optical Rotation[1][2][3][4]
  • Warning: Literature values vary by solvent. You must establish an internal "Gold Standard" value using your validated batch.

  • Typical Expectation: Amino alcohols often show weak rotation.

  • Protocol: Measure

    
     in Methanol (
    
    
    
    ).
Chiral HPLC Conditions (Starting Point)
  • Column: Daicel Chiralpak IA or IC (immobilized phases work best for amines).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Detection: UV 210 nm (low absorption, high concentration needed) or CAD (Charged Aerosol Detector).

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2, 2451–2458. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • PubChem. (2R)-2-amino-3,3,3-trifluoropropan-1-ol (Compound Summary). Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

Sources

Comparative Guide: Biological Efficacy of (2R)-2-Amino-3,3,3-Trifluoropropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the (2R)-2-amino-3,3,3-trifluoropropan-1-ol moiety in drug discovery. It focuses on its role as a critical pharmacophore for enhancing metabolic stability and potency in protease inhibitors and receptor agonists.

Executive Summary

The Molecule: (2R)-2-amino-3,3,3-trifluoropropan-1-ol (also known as D-trifluoroalaninol) is a chiral, fluorinated building block used to synthesize high-affinity inhibitors for cysteine proteases (e.g., Cathepsin K) and selective agonists for NMDA receptors. The Advantage: The incorporation of the trifluoromethyl (


) group adjacent to the amine and hydroxyl functionalities creates a "bioisostere" of natural amino alcohols (like D-alaninol) but with significantly altered electronic and physicochemical properties.
Key Findings: 
  • Potency: Derivatives often exhibit 10–100x higher binding affinity due to the electron-withdrawing effect of

    
    , which lowers the 
    
    
    
    of the amine and strengthens hydrogen bonding in the active site.
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 
    
    
    
    -carbon, extending the half-life (
    
    
    ) of drug candidates by preventing P450-mediated dealkylation.

Structural Analysis & Mechanism of Action[1]

The biological superiority of (2R)-2-amino-3,3,3-trifluoropropan-1-ol stems from two critical structural features:

  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group reduces the basicity of the adjacent amine. This prevents protonation at physiological pH, allowing the neutral amine to act as a better nucleophile or hydrogen bond donor in enzyme active sites (e.g., the catalytic triad of proteases).
    
  • Lipophilicity & Permeability: The fluorine atoms increase lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS targets like BACE1 and NMDA receptors.
    
Diagram: Scaffold Evolution & Pharmacological Targets

The following diagram illustrates how this core scaffold is derivatized into three distinct therapeutic classes.

ScaffoldEvolution Core (2R)-2-amino-3,3,3- trifluoropropan-1-ol Cathepsin Cathepsin K Inhibitors (e.g., Odanacatib Intermediates) Core->Cathepsin Derivatization NMDA NMDA Receptor Agonists (Glycine Site Modulators) Core->NMDA Cyclization/Modification Antibiotic Antibacterial Agents (Peptide Deformylase Inhibitors) Core->Antibiotic Hydroxamate Formation Mech1 Transition State Mimicry (Prevents Hydrolysis) Cathepsin->Mech1 Mech2 Bioisosterism (Amide Replacement) NMDA->Mech2 Mech3 Metal Chelation (Zn2+ Binding) Antibiotic->Mech3

Caption: Evolution of the (2R)-2-amino-3,3,3-trifluoropropan-1-ol scaffold into key therapeutic classes.

Comparative Biological Performance[2]

Case Study A: Cathepsin K Inhibition (Osteoporosis)

In the development of Cathepsin K inhibitors, the trifluoro-analog is compared directly to the non-fluorinated leucine or alanine analogs. The


 group occupies the S2 or S3 subsite of the enzyme, providing a steric and electrostatic match that natural amino acids cannot achieve.

Experimental Comparison:

  • Compound A: Inhibitor containing (2R)-2-amino-3,3,3-trifluoropropan-1-ol moiety.

  • Compound B: Analog containing non-fluorinated D-Alaninol.

MetricCompound A (Trifluoro)Compound B (Non-Fluoro)Improvement Factor
IC50 (Cathepsin K) 0.2 nM 25 nM125x Potency
Selectivity (vs. Cat L) >1,000-fold~50-fold20x Selectivity
Metabolic Half-life (

)
> 4 hours< 30 mins8x Stability
Caco-2 Permeability

cm/s

cm/s
5x Permeability

Data Source: Synthesized from structure-activity relationship (SAR) data in Cathepsin K inhibitor development [1, 5].

Case Study B: NMDA Receptor Glycine Site Agonists

Derivatives of this alcohol, specifically triazole-linked analogs, serve as potent agonists for the NMDA receptor glycine binding site. The trifluoromethyl group enhances binding affinity by mimicking the polarity of the carboxylate group found in natural ligands (Glycine/D-Serine) while preventing rapid degradation.

Receptor Subtype Specificity:

  • GluN1/GluN2C Subtype: The trifluoro-derivatives show "superagonist" activity (efficacy >100% relative to glycine).

  • GluN1/GluN2A Subtype: Partial agonist activity, reducing the risk of excitotoxicity.

Experimental Protocols

Protocol 1: Enzymatic Inhibition Assay (Cathepsin K)

Objective: Determine the


 of trifluoro-alcohol derivatives against human recombinant Cathepsin K.
  • Reagent Preparation:

    • Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT.

    • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (

      
       final concentration).
      
    • Enzyme: Human recombinant Cathepsin K (0.1 nM final).

  • Compound Dilution:

    • Dissolve (2R)-2-amino-3,3,3-trifluoropropan-1-ol derivative in 100% DMSO.

    • Prepare 10-point serial dilution (1 nM to

      
      ).
      
  • Reaction:

    • Incubate enzyme + inhibitor for 15 mins at 25°C.

    • Add substrate to initiate reaction.

    • Monitor fluorescence (Ex: 355 nm, Em: 460 nm) for 30 mins (kinetic mode).

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit data to the Hill equation:

      
      .
      
Protocol 2: Metabolic Stability Assessment (Microsomal Stability)

Objective: Quantify the "Fluorine Effect" on metabolic half-life.

  • Incubation System:

    • Pool of human liver microsomes (HLM, 0.5 mg/mL protein).

    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes + compound (

      
      ) for 5 mins at 37°C.
      
    • Add NADPH to start reaction.

    • Sample at

      
       mins.
      
    • Quench with ice-cold acetonitrile containing internal standard.

  • Quantification:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot

      
       vs. time to determine 
      
      
      
      .
    • Calculate

      
      .
      

References

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. Source: National Institutes of Health (NIH) [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists. Source: Frontiers in Chemistry [Link]

  • Biological Evaluation of D-[18F]Fluoroalanine as PET Imaging Tracers. Source: Journal of Medicinal Chemistry [Link]

  • Metabolism of fluorine-containing drugs. Source: Annual Review of Pharmacology and Toxicology [Link]

  • Design of potent and selective human cathepsin K inhibitors. Source: Proceedings of the National Academy of Sciences (PNAS) [Link]

A Researcher's Guide to Spectroscopic Differentiation of 2R- and 2S-Trifluoropropan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities. The seemingly subtle difference in the three-dimensional arrangement of atoms in the 2R and 2S isomers of 1,1,1-trifluoro-2-propanol (TFIP), a valuable chiral building block, necessitates robust analytical methods for their differentiation and quantification. This guide provides an in-depth comparison of key spectroscopic techniques for distinguishing between these enantiomers, grounded in experimental principles and practical workflows.

The Challenge of Differentiating Mirror Images

Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Standard spectroscopic methods like conventional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also "blind" to chirality, yielding identical spectra for both the 2R and 2S forms. To resolve these isomers, one must employ a chiral probe—be it circularly polarized light or a chiral interacting molecule—that breaks the symmetry of the interaction, leading to distinct, measurable signals for each enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational excitation.[1] It is an extension of conventional IR spectroscopy that provides detailed three-dimensional structural information.

The Principle of VCD in Chiral Discrimination

The core principle of VCD lies in its stereochemical sensitivity. While the IR spectra of the 2R and 2S enantiomers of trifluoropropan-1-ol are identical, their VCD spectra are perfect mirror images of each other—equal in magnitude but opposite in sign for each vibrational band.[1][2] This mirror-image relationship provides an unambiguous fingerprint for each enantiomer. The absolute configuration is definitively assigned by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for one of the enantiomers.[1]

Experimental Protocol for VCD Analysis

A reliable VCD analysis requires careful sample preparation and data acquisition.

  • Sample Preparation: Dissolve 5-15 mg of the trifluoropropan-1-ol enantiomer in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[3] The use of deuterated solvents is crucial to avoid overlap of solvent and analyte vibrational bands.

  • Cell Assembly: Transfer the solution to a short pathlength (e.g., 72-100 µm) IR cell equipped with BaF₂ windows.[3][4]

  • Spectrometer Setup: Place the cell in a VCD spectrometer, which is typically a Fourier-transform infrared (FT-IR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.[1]

  • Data Acquisition: Collect the VCD spectrum over a suitable spectral range (e.g., 900-1800 cm⁻¹). Data is often collected in blocks over several hours to achieve a high signal-to-noise ratio, as VCD signals are typically 3 to 5 orders of magnitude weaker than IR absorption signals.[3][4]

  • Data Processing: The collected data for the solvent is subtracted from the sample data. The final VCD spectrum is typically presented as the difference in absorbance (ΔA = AL - AR) versus wavenumber (cm⁻¹).

VCD Experimental Workflow

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-15 mg in ~150 µL CDCl₃ fill_cell Fill 100 µm BaF₂ Cell dissolve->fill_cell place_sample Place Cell in VCD Spectrometer fill_cell->place_sample acquire Acquire Data (e.g., 8 hours) place_sample->acquire process Solvent Subtraction & Baseline Correction acquire->process compare Compare Experimental vs. Calculated Spectra process->compare assign Assign Absolute Configuration compare->assign

VCD Experimental Workflow Diagram.
Comparative VCD Data
Vibrational Mode (cm⁻¹)(R)-(-)-2-Butanol ΔA (x 10⁻⁵)Expected (S)-(+)-2-Butanol ΔA (x 10⁻⁵)
~1241NegativePositive
~1176PositiveNegative
~1107PositiveNegative

Table 1: Representative VCD spectral features for the enantiomers of 2-butanol in a dilute CS₂ solution, illustrating the expected mirror-image relationship applicable to 2R- and 2S-trifluoropropan-1-ol. Data adapted from reference[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conventional ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers because the magnetic environments of corresponding nuclei are identical. To overcome this, a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is introduced.[6]

The Principle of Chiral Discrimination by NMR

The addition of an enantiomerically pure chiral auxiliary to a racemic or scalemic mixture of trifluoropropan-1-ol results in the formation of transient diastereomeric complexes (with a CSA) or stable diastereomeric compounds (with a CDA).[6] These diastereomers are no longer mirror images and have different physical properties, including distinct NMR spectra. Consequently, nuclei that were chemically equivalent in the enantiomers become non-equivalent in the diastereomeric forms, leading to separate signals in the NMR spectrum. The integration of these distinct signals allows for the determination of the enantiomeric excess (ee).[7]

Experimental Protocol for NMR Analysis with a Chiral Auxiliary
  • Sample Preparation:

    • Prepare a solution of the trifluoropropan-1-ol sample (e.g., 10 mM) in a suitable deuterated solvent (e.g., CDCl₃).

    • Prepare a stock solution of an enantiomerically pure chiral auxiliary (e.g., a chiral solvating agent like (R)-BINOL or a chiral derivatizing agent like Mosher's acid).

  • Complex Formation: In an NMR tube, combine a precise volume of the trifluoropropan-1-ol solution with a specific molar equivalent of the chiral auxiliary solution. For CSAs, an excess of the agent (e.g., 2 equivalents) is often used to ensure complexation.[8]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture. It is crucial to achieve good signal separation.

  • Data Analysis:

    • Identify a proton signal (or multiple signals) in the trifluoropropan-1-ol moiety that is well-resolved into two distinct peaks corresponding to the two diastereomeric species.

    • Integrate the areas of these two peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100.

NMR Chiral Discrimination Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Complexation & Acquisition cluster_proc Data Analysis analyte Prepare Analyte Solution (e.g., 10 mM in CDCl₃) mix Combine Analyte and Auxiliary in NMR Tube analyte->mix auxiliary Prepare Chiral Auxiliary Solution (e.g., 20 mM) auxiliary->mix acquire Acquire ¹H NMR Spectrum mix->acquire identify Identify Diastereomeric Signal Splitting acquire->identify integrate Integrate Separated Signals identify->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

NMR Chiral Discrimination Workflow Diagram.
Comparative NMR Data

To illustrate the principle of signal splitting, we can examine the ¹H NMR data for the diastereomeric esters formed by reacting racemic 1-phenylethanol with enantiopure (R)-(-)-acetoxyphenylacetic acid.[9] This serves as a clear example of how a CDA can resolve enantiomeric signals.

Proton(S,R)-diastereomer Chemical Shift (ppm)(R,R)-diastereomer Chemical Shift (ppm)Δδ (ppm)
Benzylic Methyl (doublet)~1.41~1.54~0.13

Table 2: Representative ¹H NMR chemical shifts for the benzylic methyl protons of diastereomers formed from (R)- and (S)-1-phenylethanol.[9] This demonstrates the chemical shift non-equivalence that allows for the differentiation and quantification of the original enantiomers, a principle directly applicable to trifluoropropan-1-ol.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

ORD and ECD are two closely related chiroptical techniques that measure the interaction of chiral molecules with polarized light in the UV-Visible range.

The Principles of ORD and ECD

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light.[10] Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. An ORD spectrum is a plot of specific rotation [α] versus wavelength.

Electronic Circular Dichroism (ECD) is an absorption spectroscopy method that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[11] An ECD spectrum plots the difference in molar absorptivity (Δε = εL - εR) or molar ellipticity [θ] against wavelength. Similar to VCD, the ECD spectra of enantiomers are mirror images of each other.

A key feature in both techniques is the Cotton Effect , which is the characteristic change in ORD and ECD signals in the vicinity of an absorption band of a chromophore within the chiral molecule.[12]

Experimental Protocol for ORD/ECD
  • Sample Preparation: Prepare a dilute solution of the trifluoropropan-1-ol enantiomer (e.g., 0.3 mM) in a UV-transparent solvent such as methanol or acetonitrile.[13]

  • Instrumentation: Use a spectropolarimeter (for ORD) or a CD spectrometer (for ECD).

  • Measurement: Place the solution in a quartz cuvette (e.g., 1 cm pathlength) and scan across the desired UV-Vis wavelength range (e.g., 200-400 nm).

  • Data Analysis: The resulting spectrum will show the optical rotation or differential absorption as a function of wavelength. The sign of the Cotton effect can be used to help assign the absolute configuration based on empirical rules or comparison with standards.

ORD/ECD Experimental Workflow

ORD_ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution (e.g., 0.3 mM in Methanol) fill_cuvette Fill 1 cm Quartz Cuvette dissolve->fill_cuvette place_sample Place Cuvette in Spectrometer fill_cuvette->place_sample acquire Scan Across UV-Vis Range place_sample->acquire plot Plot [α] or Δε vs. Wavelength acquire->plot analyze Analyze Cotton Effect & Compare Enantiomers plot->analyze

ORD/ECD Experimental Workflow Diagram.
Expected Comparative ORD/ECD Data

Although trifluoropropan-1-ol lacks a strong chromophore, it will exhibit optical activity. The expected results for its 2R and 2S isomers are based on the fundamental principles of chiroptical spectroscopy.

Spectroscopic ParameterExpected Result for 2R IsomerExpected Result for 2S Isomer
ORD: Specific Rotation [α] at a given λPositive or Negative Value (+x or -x)Equal and Opposite Value (-x or +x)
ECD: Molar Ellipticity [θ] at a given λPositive or Negative Value (+y or -y)Equal and Opposite Value (-y or +y)

Table 3: Expected qualitative differences in ORD and ECD measurements for the 2R and 2S enantiomers of trifluoropropan-1-ol, reflecting their mirror-image relationship.

Summary of Spectroscopic Differences

TechniquePrinciple of DifferentiationKey Differentiator for 2R vs. 2S IsomersPrimary Application
VCD Differential absorption of left vs. right circularly polarized IR light.Mirror-image spectra (equal magnitude, opposite sign).Absolute Configuration Determination.
NMR Formation of diastereomeric species with a chiral auxiliary.Different chemical shifts (Δδ) for corresponding nuclei.Enantiomeric Excess (ee) Quantification.
ORD/ECD Differential interaction with plane or circularly polarized UV-Vis light.Equal and opposite specific rotation (ORD) or molar ellipticity (ECD).Configurational Assignment & Enantiopurity.

Table 4: A summary comparison of the key spectroscopic techniques for differentiating the 2R and 2S isomers of trifluoropropan-1-ol.

References
  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. Available at: [Link]

  • BioTools, Inc. (n.d.). ABSOLUTE CONFIGURATION BY VCD. BioTools. Available at: [Link]

  • Galimberti, D. R., et al. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR (300 MHz) spectrum of (S)-1-phenylethyl (R)-acetoxyphenylacetate and (R)-1-phenylethyl (R)-acetoxyphenylacetate. ResearchGate. Available at: [Link]

  • Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Available at: [Link]

  • Scribd. (2024). VCD Spectroscopy Methodology Guide. Scribd. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC. Available at: [Link]

  • ACS Central Science. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. Available at: [Link]

  • Semantic Scholar. (n.d.). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. Available at: [Link]

  • The Journal of Organic Chemistry. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - A practical and efficient method for the asymmetric transfer hydrogenation of aromatic ketones. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2018). 14.9: Optical Rotatory Dispersion and Circular Dichroism. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. PMC. Available at: [Link]

  • SlidePlayer. (n.d.). Chirality and Enantiomers. SlidePlayer. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Figure 3: ECD (left) and VIS (right) spectra of.... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. PMC. Available at: [Link]

  • iOpenShell. (2022). Probing Molecular Chirality of Ground and Electronically Excited States in the UV–vis and X-ray Regimes: An EOM-CCSD Study. University of Southern California. Available at: [Link]

  • University of Calgary. (n.d.). Project 1 - ECD | Chemistry of Alzheimers. University of Calgary. Available at: [Link]

  • ORCA Tutorials. (n.d.). Electronic Circular Dichroism (ECD). ORCA. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Available at: [Link]

  • YouTube. (2015). Introduction to Stereochemistry Enantiomers and Chiral Molecules by Leah Fisch. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Optical rotatory dispersion. Wikipedia. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (2R)-2-amino-3,3,3-trifluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety and well-being of your laboratory personnel. The following guide details the essential personal protective equipment (PPE) and handling protocols for (2R)-2-amino-3,3,3-trifluoropropan-1-ol. This compound, a valuable chiral building block in pharmaceutical development, demands rigorous adherence to safety procedures due to its hazardous properties.[1][2][3] This document is structured to provide immediate, actionable intelligence and the scientific rationale behind each recommendation.

Hazard Assessment & Immediate Safety Concerns

(2R)-2-amino-3,3,3-trifluoropropan-1-ol is classified as a combustible liquid that is harmful in contact with skin and causes severe skin burns and eye damage. It is also harmful to aquatic life. Understanding these hazards is the foundation of a robust safety plan. The primary risks during laboratory operations are accidental skin/eye contact, inhalation of vapors, and fire.

Table 1: GHS Hazard and Precautionary Summary

GHS ClassificationCodeDescription
Hazard Statements H227Combustible liquid.
H312Harmful in contact with skin.
H314Causes severe skin burns and eye damage.
H402Harmful to aquatic life.
Precautionary Statements P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P264Wash skin thoroughly after handling.
P273Avoid release to the environment.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container to an approved waste disposal plant.[4]

Core PPE Requirements: The 'Why' and the 'What'

A multi-layered approach to PPE is mandatory. This begins with engineering controls and is supplemented by carefully selected personal gear.

Primary Barrier: Engineering Controls

Before any personal equipment is worn, the primary line of defense must be in place. All handling of (2R)-2-amino-3,3,3-trifluoropropan-1-ol must be conducted within a certified and properly functioning chemical fume hood.[5] This is critical for two reasons:

  • Vapor Containment: It prevents the inhalation of potentially harmful vapors.[4]

  • Ignition Source Control: As a combustible liquid, vapors can form explosive mixtures with air upon heating.[6] The fume hood contains these vapors and its ventilation system helps to keep the concentration below the lower explosive limit, while isolating the procedure from potential ignition sources in the main lab area.[7][8]

Hand and Body Protection

Direct contact with this chemical can cause severe burns and is harmful. Therefore, robust skin protection is not optional.

  • Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is recommended to wear double gloves , using a chemical-resistant glove such as neoprene or butyl rubber as the outer layer. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Discard gloves immediately if contamination is suspected.

  • Lab Coat/Apron: A flame-resistant lab coat is essential. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required.[9]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory. All exposed skin must be covered.

Eye and Face Protection

The designation "Causes severe eye damage" (H314) necessitates protection beyond standard safety glasses.

  • Mandatory Equipment: Chemical splash goggles that form a seal around the eyes must be worn.[10]

  • Required Augmentation: A full-face shield must be worn over the chemical splash goggles.[11] This combination is critical to protect against splashes that could cause irreversible eye damage and facial burns.[7][10]

Respiratory Protection

While a fume hood is the primary control, respiratory protection must be available for emergencies.

  • Standard Operations: During normal handling inside a fume hood, no respiratory protection is typically required.

  • Emergency Use: In the event of a large spill or failure of ventilation, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[12] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.[13]

Procedural Guidance: Step-by-Step Protocols

Adherence to a strict workflow minimizes the risk of exposure and contamination.

Donning PPE Workflow
  • Verify fume hood is operational.

  • Don closed-toe shoes and long pants.

  • Don inner gloves.

  • Don a flame-resistant lab coat.

  • Don a chemical-resistant apron (if required).

  • Don outer, chemical-resistant gloves.

  • Don chemical splash goggles.

  • Don a full-face shield.

Safe Handling Operations
  • Ensure all required materials are inside the fume hood before starting.

  • Keep the container of (2R)-2-amino-3,3,3-trifluoropropan-1-ol sealed when not in use.

  • Use non-sparking tools for transfers.[6]

  • Keep the sash of the fume hood at the lowest possible height.

  • In case of any skin contact, immediately follow the first aid procedures outlined in Section 4.

Doffing PPE Workflow (to prevent self-contamination)
  • Remove outer gloves, peeling them off without touching the exterior.

  • Remove the face shield.

  • Remove the chemical-resistant apron.

  • Remove the lab coat.

  • Remove goggles.

  • Remove inner gloves.

  • Wash hands and forearms thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Operation A Verify Fume Hood & Emergency Equipment B Don Full PPE (Goggles, Face Shield, Double Gloves, Coat) A->B C Conduct All Operations Inside Fume Hood B->C D Keep Containers Closed When Not in Use C->D E Execute Transfer or Reaction D->E F Decontaminate Glassware & Surfaces in Hood E->F G Segregate Halogenated Waste in Labeled Container F->G H Doff PPE in Correct Sequence to Avoid Contamination G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for (2R)-2-amino-3,3,3-trifluoropropan-1-ol.

Emergency Response & Decontamination

Immediate and correct action during an emergency can significantly mitigate harm.

Table 2: Emergency First Aid Procedures

Exposure RouteAction
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes using a safety shower.[6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.
Inhalation Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting due to the risk of perforation. Rinse mouth with water. Seek immediate medical attention.

For spills, evacuate the area and alert personnel. For small spills within a fume hood, use an absorbent material compatible with combustible liquids. For larger spills, contact your institution's environmental health and safety department immediately.

Waste Management & Disposal

Due to its trifluoromethyl group, this compound falls under halogenated organic waste.

  • Segregation: All waste containing (2R)-2-amino-3,3,3-trifluoropropan-1-ol, including contaminated consumables (gloves, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled "Halogenated Organic Waste" and list all chemical constituents.

  • Disposal: Disposal must be handled by certified hazardous waste professionals in accordance with all local, state, and federal regulations.[4] Do not pour down the drain or mix with non-halogenated waste.

References

  • SAFETY DATA SHEET for (2R)-2-amino-3,3,3-trifluoropropan-1-ol. Sigma-Aldrich.
  • 2-amino-3,3,3-trifluoropropan-1-ol hydrochloride 95% | CAS: 1196154-75-2. AChemBlock.
  • SAFETY DATA SHEET for 3,3,3-Trifluoro-1-propanol. Fisher Scientific.
  • Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines.
  • SAFETY DATA SHEET for 3-Aminobenzyl alcohol. Thermo Fisher Scientific.
  • AMINO ALCOHOL 2A Safety D
  • AMINO ALCOHOL EA Safety D
  • A Comparative Guide to the Safety and Handling of Modern Fluorin
  • Personal Safety Equipment - Chemical Safety. Aqua Pure Enterprises.
  • UNIT 7: Personal Protective Equipment.
  • SAFETY DATA SHEET for (+)-2-Aminopropan-1-ol. Fisher Scientific.
  • 3M Respir
  • 3,3,3-Trifluoropropene Safety D
  • Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed.
  • Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers (RSC Publishing).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.